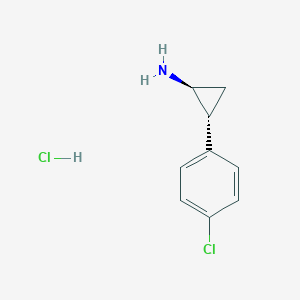amine hydrochloride](/img/structure/B8186384.png)
[(3S)-3-Aminotutyl](methyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Aminotutylamine hydrochloride is a chemical compound with the molecular formula C5H15ClN2. It is a derivative of amines and is commonly used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Aminotutylamine hydrochloride typically involves reductive amination. This process includes the formation of an imine from an amine and an aldehyde or ketone, followed by reduction to form the desired amine. Common reducing agents used in this process include sodium cyanoborohydride and sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production of (3S)-3-Aminotutylamine hydrochloride often involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings .
化学反応の分析
Types of Reactions
(3S)-3-Aminotutylamine hydrochloride undergoes various chemical reactions, including:
Reductive Amination: Formation of imines followed by reduction to amines.
Substitution Reactions: Reaction with alkyl halides to form substituted amines.
Common Reagents and Conditions
Reducing Agents: Sodium cyanoborohydride, sodium triacetoxyborohydride.
Solvents: Methanol, ethanol, tetrahydrofuran.
Major Products
The major products formed from these reactions are secondary and tertiary amines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(3S)-3-Aminotutylamine hydrochloride is used in various scientific research applications, including:
作用機序
The mechanism of action of (3S)-3-Aminotutylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form imines with aldehydes and ketones, which are then reduced to amines. This process is crucial in various biochemical pathways and industrial applications .
類似化合物との比較
Similar Compounds
Methylamine: A simpler amine with similar reactivity but different applications.
Ethylamine: Another primary amine with comparable properties but distinct uses.
Uniqueness
(3S)-3-Aminotutylamine hydrochloride is unique due to its specific structure, which allows for selective reactions and high reactivity in reductive amination processes. Its ability to form stable imines and undergo efficient reduction makes it valuable in both research and industrial applications .
特性
IUPAC Name |
(3S)-1-N-methylbutane-1,3-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.ClH/c1-5(6)3-4-7-2;/h5,7H,3-4,6H2,1-2H3;1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNPTHHQFPNNFD-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCNC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride](/img/structure/B8186364.png)





